H-Phe-Gly-Gly-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N4O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)/t17-,18-/m0/s1 |
InChI Key |
NWFLONJLUJYCNS-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
sequence |
FGGF |
Origin of Product |
United States |
Synthetic Methodologies for H Phe Gly Gly Phe Oh and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry. peptidemachines.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.org This heterogeneous synthesis approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide. beilstein-journals.org Two primary protecting group strategies dominate the field: Fmoc-based and Boc-based protocols. wikipedia.org
Fmoc-Based SPPS Protocols
The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for SPPS today, favored for its use of milder reaction conditions. beilstein-journals.orgmasterorganicchemistry.com The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups (if present) are protected by acid-labile groups like tert-butyl (t-Bu). beilstein-journals.org
The synthesis of H-Phe-Gly-Gly-Phe-OH via the Fmoc strategy proceeds from the C-terminus to the N-terminus. The process begins with the attachment of the first C-terminal amino acid, Fmoc-L-Phenylalanine, to a suitable resin. beilstein-journals.org The peptide chain is then elongated through a repeated cycle of deprotection and coupling.
Fmoc-SPPS Cycle for this compound:
Deprotection: The Fmoc group is removed from the resin-bound amino acid using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goveurekalert.org This exposes the free amine group for the next coupling step.
Activation and Coupling: The carboxylic acid group of the incoming amino acid (e.g., Fmoc-Gly-OH) is activated using a coupling reagent. bachem.com This activated species then reacts with the free amine on the resin-bound peptide to form a new peptide bond. jpt.com A combination of reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is commonly used to facilitate efficient coupling and minimize side reactions. eurekalert.org
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence (Glycine, then another Glycine (B1666218), and finally Phenylalanine) to assemble the full tetrapeptide.
Table 1: Illustrative Fmoc-SPPS Cycle for the Second Amino Acid (Glycine)
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| 1 | Swelling | DMF or Dichloromethane (DCM) | Prepares the resin for reaction. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the resin-bound Phenylalanine. |
| 3 | Washing | DMF, Isopropanol, DCM | Removes piperidine and byproducts. |
| 4 | Coupling | Fmoc-Gly-OH, HBTU/HOBt, DIPEA in DMF | Couples the next amino acid (Glycine) to the growing chain. |
| 5 | Washing | DMF, Isopropanol, DCM | Removes excess amino acid and coupling reagents. |
Boc-Based SPPS Protocols
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the original method developed by Merrifield. masterorganicchemistry.comnih.gov It employs the acid-labile Boc group for temporary Nα-amino protection and more acid-stable groups, such as benzyl (B1604629) (Bzl), for side-chain protection. beilstein-journals.org
The synthesis of this compound using this method involves a repetitive cycle based on graded acid lability. beilstein-journals.org The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protectors requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orgnih.gov
Boc-SPPS Cycle for this compound:
Deprotection: The Nα-Boc group is cleaved using a solution of TFA in DCM. beilstein-journals.org
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to yield the free amine. beilstein-journals.org
Activation and Coupling: The incoming Boc-protected amino acid is activated, often with a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC), and coupled to the free amine on the resin. nih.govbeilstein-journals.org
The primary challenge of Boc-SPPS is the requirement for handling hazardous HF, which necessitates specialized equipment. springernature.com
Table 2: Comparison of Fmoc/t-Bu and Boc/Bzl SPPS Strategies
| Feature | Fmoc/t-Bu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |
| Side-Chain Protection | Acid-labile (e.g., t-Bu, Trt) | Strong-acid-labile (e.g., Bzl) |
| Final Cleavage Reagent | Strong Acid (e.g., TFA cocktail) | Very Strong Acid (e.g., HF) nih.gov |
| Key Advantage | Milder deprotection conditions masterorganicchemistry.com | Can be advantageous for synthesizing hydrophobic peptides springernature.com |
| Key Disadvantage | Potential for diketopiperazine formation with certain sequences | Use of hazardous hydrogen fluoride (HF) for cleavage springernature.com |
Selection of Resins and Cleavage Procedures
The choice of solid support (resin) is critical as it determines the C-terminal functionality of the cleaved peptide and the conditions required for its release. For synthesizing this compound, which has a C-terminal carboxylic acid, specific resins are employed.
For Fmoc-SPPS:
Wang Resin: This is the most widely used resin for producing peptide acids with the Fmoc strategy. biotage.comaltabioscience.com It consists of a polystyrene core functionalized with a p-alkoxybenzyl alcohol linker. altabioscience.com The final peptide is cleaved from the Wang resin using a strong acid cocktail, typically 95% TFA, which simultaneously removes the t-Bu-based side-chain protecting groups. eurekalert.orgaltabioscience.com Water or other "scavengers" are included in the cocktail to trap reactive carbocations generated during cleavage. eurekalert.org
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild conditions (e.g., 1-3% TFA or acetic acid). biotage.comiris-biotech.de This feature is particularly useful for preparing fully protected peptide fragments that can be used in segment condensation strategies, as the side-chain protecting groups remain intact. biotage.comiris-biotech.de It also minimizes racemization of the first amino acid during its attachment to the resin. eurekalert.org
For Boc-SPPS:
Merrifield Resin: This is the original resin used in SPPS, consisting of chloromethylated polystyrene. peptide.com Cleavage requires treatment with strong acids like HF. peptide.compeptide.com
PAM (Phenylacetamidomethyl) Resin: This resin offers greater acid stability compared to the standard Merrifield resin, making it well-suited for the synthesis of longer peptides using the Boc strategy. iris-biotech.de Final cleavage still necessitates strong acid treatment. iris-biotech.de
Table 3: Common Resins for Peptide Acid Synthesis
| Resin | Compatible Strategy | Linker Type | Cleavage Conditions | Product |
|---|---|---|---|---|
| Wang Resin | Fmoc/t-Bu | p-Alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) altabioscience.com | Deprotected Peptide Acid |
| 2-Chlorotrityl Chloride Resin | Fmoc/t-Bu | Trityl | Mildly acidic (e.g., 1-3% TFA, Acetic Acid) biotage.comiris-biotech.de | Protected Peptide Acid |
| Merrifield Resin | Boc/Bzl | Benzyl-ester | Anhydrous Hydrogen Fluoride (HF) peptide.com | Deprotected Peptide Acid |
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. wikipedia.org While purification can be more challenging than in SPPS, requiring techniques like extraction or chromatography after each step, LPPS is highly valuable for large-scale industrial production. wikipedia.orgbeilstein-journals.org
Activation and Coupling Reagents in Peptide Bond Formation
The formation of a peptide (amide) bond between two amino acids is a condensation reaction that is inherently slow. wikipedia.org To facilitate this reaction, the carboxyl group of one amino acid must be activated to make it more susceptible to nucleophilic attack by the amino group of the other. jpt.com A wide array of coupling reagents has been developed for this purpose. bachem.com
Carbodiimides: Reagents like DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used activators. peptide.comamericanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org A significant drawback is the potential for racemization of the activated amino acid. wikipedia.org To suppress this side reaction, additives are used:
Additives: 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often added to carbodiimide reactions. wikipedia.orgamericanpeptidesociety.org They convert the O-acylisourea into a less reactive but more stable active ester, which couples with minimal racemization. wikipedia.orgpeptide.com
Onium Salts: These reagents have become popular due to their high efficiency and rapid coupling rates. bachem.com They are generally categorized as phosphonium (B103445) or aminium/uronium salts.
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP are highly effective. wikipedia.orgjpt.com
Aminium/Uronium Salts: This class includes HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU. bachem.comjpt.com They are among the most common reagents used in modern peptide synthesis. bachem.com
Table 4: Common Peptide Coupling Reagents
| Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | Widely used in SPPS; byproduct is soluble. peptide.com Often used with additives. |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, making byproduct removal easy via extraction. peptide.comamericanpeptidesociety.org |
| Additive | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to suppress racemization and improve efficiency. peptide.comamericanpeptidesociety.org |
| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency with low racemization risk. bachem.comjpt.com |
| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Very common, efficient, and fast-acting coupling reagent. bachem.com |
Segment Condensation Techniques
Segment condensation is a convergent strategy for synthesizing peptides and proteins. nih.gov Instead of adding amino acids one by one, this method involves the coupling of pre-synthesized, protected peptide fragments. nih.gov For this compound, this could involve synthesizing two dipeptide fragments, such as Z-Phe-Gly-OH and H-Gly-Phe-O-tBu, and then coupling them together.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis (CEPS) offers a green alternative to purely chemical methods, capitalizing on the high stereospecificity of enzymes to form peptide bonds under mild conditions, thus minimizing racemization and the need for extensive protecting group strategies. psu.eduresearchgate.net Proteases such as papain and thermolysin are commonly employed for this purpose. psu.eduscispace.com
Papain, a cysteine protease, has been effectively used in the synthesis of various dipeptides and can be applied to the stepwise synthesis of a tetrapeptide like this compound. scispace.comru.nl The synthesis typically involves the coupling of an N-terminally protected amino acid ester (the acyl donor) with a C-terminally protected amino acid or peptide (the nucleophile). scispace.comnih.gov For instance, a protected dipeptide like Z-Phe-Gly-OH could be coupled with H-Gly-Phe-OMe using papain. The reaction conditions, such as pH, temperature, and solvent system, are crucial for optimizing the yield and minimizing the enzymatic hydrolysis of the ester substrate, which is a competing reaction. scispace.comru.nl Immobilized enzymes are often preferred as they offer enhanced stability and can be easily separated from the reaction mixture for reuse. researchgate.netnih.govias.ac.in
Thermolysin, a metalloproteinase, is another valuable enzyme for peptide synthesis, known for its specificity for hydrophobic amino acids like Phenylalanine at the P1' position of the acyl donor. scispace.com This makes it suitable for synthesizing fragments containing Phe. A potential chemoenzymatic route could involve the thermolysin-catalyzed coupling of Z-Gly-Phe-OH with a dipeptide ester. scispace.com The choice of enzyme and strategy depends on the specific peptide bond to be formed.
| Parameter | Description | Relevance to this compound Synthesis | Source |
|---|---|---|---|
| Enzyme | Biocatalyst for peptide bond formation (e.g., Papain, Thermolysin, α-Chymotrypsin). | Papain and Thermolysin are suitable due to their specificities which align with the Phe and Gly residues. | psu.eduscispace.com |
| Substrates | N- and C-terminally protected amino acids or peptide fragments (e.g., Z-Phe-Gly-OH, H-Gly-Phe-OMe). | Requires synthesis of precursor dipeptides or amino acid derivatives. Protecting groups (e.g., Z, OMe) prevent unwanted side reactions. | scispace.com |
| Reaction Medium | Aqueous buffers, organic co-solvents, or biphasic systems to improve substrate solubility and shift equilibrium towards synthesis. | Aqueous-organic mixtures can enhance the solubility of the hydrophobic Phe residues and their protected precursors. | ias.ac.in |
| pH | Affects the ionization state of substrates and the catalytic activity of the enzyme. | Optimal pH must be determined for each enzyme (e.g., slightly alkaline for thermolysin, neutral to slightly alkaline for papain) to maximize yield. | scispace.com |
| Immobilization | Enzyme is attached to a solid support (e.g., polymer beads). | Improves enzyme stability and allows for easy catalyst removal and reuse, making the process more economical. | researchgate.netias.ac.in |
Design and Synthesis of Conformationally Constrained Analogues
To enhance the biological properties of peptides, such as metabolic stability and receptor binding affinity, structural modifications are often introduced to restrict their conformational flexibility. frontiersin.orgnih.gov For this compound, these modifications primarily involve cyclization and backbone alterations like N-methylation. researchgate.netacs.orgub.edu
Cyclic tetrapeptides are notoriously challenging to synthesize due to the high ring strain of the 12-membered ring system. acs.orgnih.gov However, various strategies have been developed to overcome these difficulties.
Head-to-Tail Cyclization: This is the most direct approach, forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor. The success of this cyclization is highly dependent on the linear peptide sequence, the presence of turn-inducing elements (like D-amino acids or N-methylated residues), and the reaction conditions (high dilution, coupling reagents). acs.orguni-kiel.de For a sequence like Phe-Gly-Gly-Phe, the flexibility of the glycine residues might hinder the adoption of a pre-organized conformation required for efficient cyclization.
Side-Chain to Side-Chain Cyclization: This method involves forming a bridge between the side chains of two amino acids within the peptide sequence. researchgate.net For an analogue of this compound, this would require replacing two of the amino acids with residues that have reactive side-chain functionalities, such as Lysine and Aspartic acid or two Cysteine residues to form a disulfide bridge. researchgate.netnih.gov
Ring-Closing Metathesis (RCM): A powerful method for forming carbon-carbon double bonds, RCM can be used to create cyclic peptide analogues. nih.govnih.gov This involves synthesizing a linear peptide precursor containing two terminal alkene-bearing amino acids (e.g., allylglycine). A ruthenium-based catalyst (like Grubbs' catalyst) is then used to form a cyclic olefin-bridged peptide. nih.govnih.gov This creates a stable, conformationally constrained analogue.
Auxiliary-Based Strategies: To synthesize highly strained cyclic tetrapeptides, researchers have developed methods using removable chemical auxiliaries. researchgate.netnih.gov For example, a photolabile 2-hydroxy-6-nitrobenzyl (HnB) group can be attached to the backbone to facilitate a ring closure/ring contraction process, which helps overcome the high-energy barrier of macrocyclization. researchgate.netnih.gov
| Strategy | Description | Key Reagents/Conditions | Potential Advantage for Phe-Gly-Gly-Phe | Source |
|---|---|---|---|---|
| Head-to-Tail Lactamization | Direct amide bond formation between N- and C-termini. | Coupling reagents (e.g., HATU, TBTU), high dilution. | Maintains original backbone atoms. | acs.org |
| Side-Chain to Side-Chain | Amide or disulfide bond formation between amino acid side chains (e.g., Lys-Asp or Cys-Cys). | Requires incorporation of functionalized amino acids; standard coupling or oxidation. | Can create rings of various sizes, potentially less strained. | researchgate.netnih.gov |
| Ring-Closing Metathesis (RCM) | Forms a C=C bond bridge between two alkene-bearing residues. | Grubbs' catalyst, alkene-containing amino acids. | Creates a stable, non-amide bridge. | nih.govnih.gov |
| Auxiliary-Mediated Ring Contraction | A removable group facilitates an initial larger ring formation, which then contracts to the desired size. | Photolabile auxiliaries (e.g., HnB), specific linkers. | Enables synthesis of highly strained cyclic tetrapeptides. | researchgate.netnih.gov |
Altering the peptide backbone is a key strategy to improve proteolytic stability and modulate conformation. nih.govnih.govrsc.org N-methylation, the substitution of an amide proton with a methyl group, is one of the most common and effective modifications. ub.edu
The introduction of one or more N-methyl groups into the this compound sequence can have profound structural and functional consequences. N-methylation restricts the rotation around the C-N bond and can favor a cis-amide bond conformation, which is otherwise rare. uni-kiel.de This can induce β-turns, which are crucial for receptor recognition, and also shields the amide bond from proteolytic enzymes. ub.eduuni-kiel.denih.gov
The synthesis of N-methylated peptides is typically performed during solid-phase peptide synthesis (SPPS). acs.org A common method is the three-step Fukuyama-Mitsunobu reaction or similar procedures that involve:
Sulfonylation: The peptide's free amine on the solid support is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). acs.org
Methylation: The resulting sulfonamide is methylated using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate. researchgate.net
Desulfonylation: The o-NBS protecting group is removed with a thiol, revealing the N-methylated amine, ready for the next coupling step. acs.org
Coupling an amino acid onto an N-methylated residue can be sterically hindered and may require stronger coupling reagents or longer reaction times. biotage.co.jp Despite these challenges, N-methylation is a powerful tool for creating peptide analogues with improved pharmacological properties. ub.edubiotage.co.jp
Conformational Landscape and Structural Elucidation of H Phe Gly Gly Phe Oh
Spectroscopic Methods for Conformational Analysis in Solution
The solution-state conformation of peptides is often a dynamic equilibrium of multiple interconverting structures. Spectroscopic techniques are invaluable tools for characterizing this equilibrium and identifying the predominant conformational families.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of peptides in solution. It provides atomic-resolution information on the chemical environment, connectivity, and spatial proximity of nuclei.
One-dimensional (1D) ¹H NMR spectra provide initial insights into the conformational complexity of a peptide. The dispersion of amide proton (NH) chemical shifts is a key indicator of conformational ordering; a wider dispersion suggests the presence of stable hydrogen bonds and a more defined structure. For peptides like H-Phe-Gly-Gly-Phe-OH, the chemical shifts of the α-protons and side-chain protons are also sensitive to the local conformation.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid residues by identifying through-bond scalar couplings. The fingerprint region of a COSY or TOCSY spectrum, which shows correlations between the amide proton and the α-proton of the same residue, is particularly important for assignment. uzh.ch
In a study of the related tripeptide Phe-Gly-Gly, ¹H-NMR was used to follow conformational changes as a function of pH. nih.gov This approach allows for the characterization of different conformational zones as the ionization state of the terminal carboxyl and amino groups changes. For this compound, similar pH-dependent conformational shifts would be expected.
Further structural details are elucidated using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), which identify protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.
The pattern and intensity of NOE cross-peaks are fundamental to defining the peptide's 3D structure. Key NOEs for peptide secondary structure determination include:
dαN(i, i+1): NOE between the α-proton of residue 'i' and the amide proton of residue 'i+1'. Strong sequential dαN cross-peaks are indicative of extended conformations like β-sheets and random coils. uzh.ch
dNN(i, i+1): NOE between the amide protons of adjacent residues. These are characteristic of helical conformations. uzh.ch
dβN(i, i+1): NOE between a β-proton of residue 'i' and the amide proton of residue 'i+1'.
The presence of medium-range NOEs, such as dαN(i, i+2) or dαN(i, i+3), is a strong indicator of turn structures. For a tetrapeptide like this compound, a β-turn involving the Gly-Gly sequence could be identified by an NOE between the α-proton of Phe¹ and the amide proton of Gly³, or between the amide protons of Phe¹ and Phe⁴.
Spin-spin coupling constants (³J), particularly the coupling between the amide proton and the α-proton (³J(NH,CαH)), provide information about the backbone dihedral angle φ. According to the Karplus equation, the magnitude of this coupling constant is related to the torsion angle. For instance, a small ³J value (around 4 Hz) is consistent with an α-helical conformation, while larger values (8-10 Hz) are typical for β-sheet structures. In a study of Tyr-Gly-Gly and Phe-Gly-Gly, ³J(NH, CαH) coupling constants were extracted to probe conformational alterations at different pH values. nih.gov
The following table presents hypothetical ¹H NMR data for this compound in a solvent like DMSO-d₆, based on typical values for peptides and data from related compounds. rsc.org
| Residue | δ(NH) [ppm] | δ(CαH) [ppm] | δ(CβH) [ppm] | ³J(NH,CαH) [Hz] |
| Phe¹ | 8.15 | 4.60 | 3.10, 2.95 | 7.8 |
| Gly² | 8.30 | 3.90 | - | 5.9 (to NH), 5.9 (to NH) |
| Gly³ | 8.20 | 3.85 | - | 5.8 (to NH), 5.8 (to NH) |
| Phe⁴ | 8.05 | 4.50 | 3.20, 3.05 | 8.1 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity
Circular Dichroism (CD) spectroscopy is a sensitive method for examining the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures like helices or β-sheets, generates characteristic CD signals in the far-UV region (190-250 nm).
α-Helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 and 222 nm.
β-Sheets exhibit a negative band near 216 nm and a positive band around 195 nm.
β-Turns have more varied signatures, but a common feature is a negative band around 205 nm and a weak positive band above 220 nm.
Random coil or disordered structures are characterized by a strong negative band below 200 nm.
Studies on Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) have shown that the CD spectrum is highly dependent on the solvent, indicating different populations of folded (β- and γ-turns) and extended conformers in different environments. titech.ac.jp For instance, in a solvent mixture of trifluoroethanol (TFE) and water, the spectral features differ from those in pure water, suggesting that the less polar environment of TFE can induce more ordered, folded structures. titech.ac.jp For this compound, one would expect to observe how the equilibrium between folded (potentially β-turn) and extended or random coil structures shifts with solvent polarity. The interaction between the two phenylalanine rings could also give rise to signals in the near-UV region (250-310 nm). Evidence from co-oligopeptides of phenylalanine and glycine (B1666218) suggests that chromophoric interactions between aromatic moieties can be detected in CD spectra, postulating the presence of a particular folded conformation. ethz.ch
Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization
Infrared (IR) spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is a powerful tool for investigating peptide secondary structure and hydrogen bonding. The frequency of the amide I band, which arises mainly from the C=O stretching vibration of the peptide backbone, is sensitive to the formation of hydrogen bonds.
Random Coil/Disordered: ~1640-1645 cm⁻¹
α-Helix: ~1650-1658 cm⁻¹
β-Sheet: A strong band at ~1620-1640 cm⁻¹ and often a weaker band at ~1680-1690 cm⁻¹
β-Turn: ~1660-1685 cm⁻¹
The amide A region (~3300-3500 cm⁻¹), corresponding to the N-H stretching vibration, is also highly informative. A free (non-hydrogen-bonded) N-H group absorbs around 3400-3500 cm⁻¹. When the N-H group participates in a hydrogen bond, as in a helix or sheet, the band shifts to a lower frequency (red-shifts) to around 3300 cm⁻¹. researchgate.net
Gas-phase IR spectroscopy studies on the related peptide Ac-Phe-Gly-Gly-NH₂ have provided direct evidence for the formation of successive β-turns. mpg.de The IR spectra revealed distinct patterns of intramolecular hydrogen bonding, allowing for the assignment of specific conformers. For this compound in solution, Fourier-transform infrared (FTIR) spectroscopy can similarly be used to characterize the hydrogen-bonding network and assess the relative populations of different secondary structures. The presence of intramolecular hydrogen bonds, which would be indicated by red-shifted N-H and altered C=O stretching frequencies, would strongly support the existence of folded conformations such as β-turns.
Computational Methods for Conformational Dynamics
Due to the inherent flexibility of peptides, their structures in solution are best described as a dynamic ensemble of interconverting conformers. Computational methods are indispensable for exploring this dynamic nature and characterizing the conformational landscape.
Molecular Dynamics (MD) Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms over time, MD can explore the vast conformational space available to a peptide like this compound in different environments.
MD simulations on the closely related model tripeptide Ac-Phe-Gly-Gly-N-methyl amide have been performed to characterize the conformational preferences, particularly focusing on weakly polar interactions between the aromatic side-chain of phenylalanine and the backbone amide hydrogens (Ar-HN). acs.org These simulations revealed that such interactions are significant and lead to conformations with a smaller solvent-accessible surface area for the participating groups. acs.org Studies on other tripeptides containing both phenylalanine and glycine have shown that these molecules are quite stable during simulations in an explicit water model. longdom.orgresearchgate.net
Density Functional Theory (DFT) Calculations for Structural Preferences
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It provides accurate calculations of the relative energies of different conformers, helping to identify the most stable structures.
DFT methods have been successfully applied to study the molecular properties and conformational changes of various tetrapeptides. proquest.comresearchgate.net For instance, in studies of the tuftsin (B1682037) tetrapeptide, DFT calculations at the B3LYP level were used to explore how hydration with water molecules influences conformation and stabilizes specific structures like β-turns. researchgate.net For other peptides, DFT has been used to study the mechanism of peptide bond hydrolysis and to understand how the bulkiness of amino acid side chains affects reaction rates. kuleuven.be
In the context of this compound, DFT calculations would be employed to:
Optimize the geometry of various potential conformers (e.g., extended, bent, helical) to find local energy minima.
Calculate the relative energies of these conformers to determine their thermodynamic stability. Functionals like M06-2X and ωB97XD are often chosen over the traditional B3LYP for providing more accurate energetic and structural data for peptides. csic.es
Analyze intramolecular interactions, such as hydrogen bonds and aromatic-backbone interactions, that stabilize specific conformations.
Table 2: Common DFT Functionals Used in Peptide Studies An interactive data table will be available in the web version of this article.
| Functional | Type | Key Features |
|---|---|---|
| B3LYP | Hybrid GGA | Widely used, good for general purpose calculations. researchgate.netpacific.edu |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. csic.es |
Conformational Sampling and Free Energy Landscape Analysis
To fully characterize the conformational preferences of a flexible peptide in solution, it is essential to map its free energy landscape. This landscape represents the free energy of the system as a function of specific conformational coordinates, with valleys corresponding to stable (low-energy) states and hills corresponding to the energy barriers between them.
Enhanced conformational sampling techniques, such as multicanonical molecular dynamics, are used to overcome energy barriers and explore the landscape more efficiently than standard MD. nih.gov The results from these simulations are then used to calculate the potential of mean force (PMF) along chosen reaction coordinates (e.g., backbone dihedral angles or end-to-end distance), yielding a free energy profile. nih.gov
Studies on the peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met), which contains the Gly-Gly-Phe segment, have used these methods to investigate its folding pathway and free energy profile. mdpi.com These analyses suggest that in water, Met-enkephalin likely exists as an ensemble of flexible structures, with the fully extended conformation being highly stable. mdpi.com Free energy landscapes for various dipeptides have identified the most stable states as extended conformations and typical β-turn structures. nih.gov
For this compound, this analysis would reveal the relative populations of different conformational families, such as extended strands, various β-turns, and more compact, folded structures. It would quantify the thermodynamic stability of these states and the kinetic barriers for transitioning between them, providing a comprehensive picture of the peptide's dynamic behavior in solution.
Intermolecular Interactions and Molecular Recognition of H Phe Gly Gly Phe Oh
Role of Aromatic Amino Acid Residues in Peptide Recognition
π-π Stacking Interactions
The phenyl group in the side chain of phenylalanine is capable of engaging in π-π stacking interactions, a significant non-covalent force that contributes to the stabilization of peptide assemblies and protein structures. researchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-systems of aromatic rings. Studies on short amyloid peptides have highlighted the dominant role of aromatic π-π stacking in driving the formation of highly stable fibrillar structures. rsc.org
The geometry of these interactions is crucial; face-to-face stacking is generally repulsive due to the negatively charged π-electron clouds. colostate.edu Instead, favorable interactions occur in T-shaped (edge-to-face) or parallel-displaced (staggered) orientations. colostate.edunih.gov In the T-shaped geometry, the positively charged σ-framework of one phenyl ring is juxtaposed against the negative π-electron cloud of another. colostate.edu For the H-Phe-Gly-Gly-Phe-OH peptide, these interactions can occur intramolecularly, influencing the peptide's conformation, or intermolecularly, leading to self-assembly into larger ordered structures. The presence of Phe residues at both the N- and C-termini allows for potential head-to-tail stacking in peptide aggregates.
Hydrophobic Interactions
Hydrophobicity is a major driving force in molecular recognition in aqueous environments. The phenyl side chain of phenylalanine is nonpolar and hydrophobic, preferring to be shielded from water. wikipedia.org This tendency drives the association of this compound with other hydrophobic molecules or with binding pockets on receptor proteins that have a hydrophobic character. peptide.com
Contribution of Hydrogen Bonding Networks to Molecular Recognition
While the aromatic residues provide strong hydrophobic and stacking interactions, the peptide backbone of this compound offers the capacity for extensive hydrogen bonding. The molecule possesses a terminal amino group (-NH3+), a terminal carboxyl group (-COO-), and three internal amide linkages (-CONH-). Each of these groups can act as a hydrogen bond donor or acceptor. researchgate.netresearchgate.net
These hydrogen bonds are critical for defining the secondary structure of peptides and for the specificity of their interactions. nih.gov For example, intermolecular hydrogen bonds between the backbone amides are the defining feature of β-sheet structures, which are common in peptide aggregates. rsc.org In the context of binding to a receptor, the peptide can form a network of hydrogen bonds with complementary groups on the receptor surface, contributing significantly to the binding affinity and specificity. wikipedia.org The combination of the directional nature of hydrogen bonds and the broader hydrophobic interactions from the Phe residues allows for highly specific and stable molecular recognition events.
Interactions with Synthetic Receptors and Host Molecules
The distinct chemical features of this compound, particularly its terminal aromatic residues, make it an attractive guest molecule for various synthetic macrocyclic hosts. These host-guest systems serve as valuable models for understanding molecular recognition in biological systems.
Cucurbituril-Based Recognition Systems
Cucurbit[n]urils (CB[n]) are a class of macrocyclic hosts with a hydrophobic cavity and two polar, carbonyl-fringed portals. mdpi.com They are known for their remarkable ability to bind guest molecules with high affinity and selectivity in aqueous solutions. CB[n] macrocycles, particularly CB nih.gov and CB thieme-connect.com, show a strong preference for binding aromatic amino acids. mdpi.comacs.org
The binding is driven by the hydrophobic effect, with the phenyl side chain being encapsulated within the CB[n] cavity. Additionally, ion-dipole interactions between the positively charged N-terminal ammonium (B1175870) group of the peptide and the negatively polarized carbonyl portals of the cucurbituril host significantly enhance the binding affinity. mdpi.com Consequently, CB[n] hosts exhibit a pronounced selectivity for peptides with an N-terminal aromatic residue. nih.govmdpi.com For this compound, the N-terminal phenylalanine is an ideal recognition motif for hosts like CB nih.gov and CB thieme-connect.com. Research on similar peptides has demonstrated exceptionally high binding affinities. mdpi.comnih.gov For instance, the binding of the N-terminal Phe in a peptide can be orders of magnitude stronger than the binding of the same residue in an internal or C-terminal position. nih.govresearchgate.net
| Guest Peptide | Host | Binding Affinity (Ka, M-1) | Reference |
|---|---|---|---|
| H-Phe-Gly-OH | CB nih.gov | 3.0 x 107 | mdpi.com |
| H-Gly-Phe-OH | CB nih.gov | 1.3 x 103 | mdpi.com |
| H-Trp-Gly-Gly-OH | Q8·MV | 1.3 x 105 | nih.gov |
| H-Gly-Gly-Trp-OH | Q8·MV | 3.3 x 103 | nih.gov |
Note: Data for closely related peptides are shown to illustrate the principles of recognition.
Cyclodextrin Interactions with Aromatic Peptides
Cyclodextrins (CDs) are another class of widely studied macrocyclic hosts, composed of glucose units linked in a ring. They possess a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. The size of the cavity depends on the number of glucose units, with β-cyclodextrin (composed of seven units) being particularly well-suited for encapsulating aromatic side chains like that of phenylalanine. nih.govscienceasia.org
The primary driving force for the formation of inclusion complexes between cyclodextrins and aromatic peptides is the hydrophobic interaction between the phenyl ring and the nonpolar CD cavity. nih.gov Studies have shown that the stability of complexes between β-CD and oligopeptides containing Phe is higher than that with free phenylalanine, indicating that the peptide context influences the binding. nih.gov For example, the binding constant of β-CD with Gly-Gly-Phe was found to be significantly higher than with Phe alone. nih.gov In this compound, both the N-terminal and C-terminal phenyl groups are potential binding sites for cyclodextrin molecules, potentially leading to the formation of 1:1 or 1:2 host-guest complexes.
| Guest Molecule | Host | Binding Constant (K, M-1) | Reference |
|---|---|---|---|
| L-Phenylalanine (Phe) | β-CD | 17 | nih.gov |
| Gly-Gly-Phe | β-CD | 89 | nih.gov |
Peptide-Protein and Peptide-Enzyme Interactions as Model Systems
The tetrapeptide this compound, by virtue of its structure, serves as a valuable model for investigating the complex and nuanced interactions between peptides and larger biological macromolecules like proteins and enzymes. The presence of aromatic phenylalanine residues and flexible glycine (B1666218) spacers allows it to participate in a range of intermolecular forces that govern molecular recognition, binding, and functional modulation. Understanding these interactions is fundamental to fields ranging from drug design to materials science. The study of related peptides in enzyme and receptor systems provides a framework for hypothesizing the potential biochemical behavior of this compound.
Studies on Enzyme Activity Modulation by Related Peptides
The regulation of enzyme activity is a critical physiological process, and peptides are natural modulators of this activity. Peptides can act as inhibitors or activators through various mechanisms, including binding to the active site, interacting with allosteric sites, or binding to exosites (additional substrate binding sites distant from the active site) to influence enzyme function and specificity. nih.gov
A prominent example of enzyme modulation by peptide-like molecules is the development of HIV protease inhibitors, which is a major success of structure-based drug design. wikipedia.org HIV protease is an aspartic protease that cleaves peptide bonds, particularly those adjacent to proline, such as between phenylalanine and proline or tyrosine and proline. wikipedia.org Inhibitors are designed as peptidomimetics that mimic the transition state of the enzyme's natural substrates. wikipedia.org For instance, the first marketed inhibitor, saquinavir, is a transition-state analogue designed based on the observation that the protease cleaves sequences containing Phe-Pro dipeptides. wikipedia.org The terminal phenyl groups of inhibitors like indinavir contribute crucial hydrophobic binding to enhance potency. wikipedia.org This highlights the importance of aromatic residues like phenylalanine, present in this compound, for recognition and binding within enzyme active sites.
The modulation of enzyme activity extends beyond simple inhibition. In some systems, peptides can allosterically regulate enzyme function. khanacademy.org Allosteric modulators bind to a site other than the active site, inducing a conformational change that either increases (activation) or decreases (inhibition) the enzyme's catalytic efficiency. nih.govkhanacademy.org While direct studies on this compound as an allosteric modulator are not prevalent, its constituent amino acids provide the potential for such interactions. Furthermore, peptides like Pro-Gly-Pro (PGP) have been shown to modulate biological pathways related to inflammation and neurotransmission, which inherently involves the regulation of key enzymes in those cascades. nih.gov
| Modulation Mechanism | Description | Example System | Relevance to this compound |
|---|---|---|---|
| Competitive Inhibition | A molecule, often structurally similar to the substrate, binds to the enzyme's active site, preventing the actual substrate from binding. | HIV Protease Inhibitors (e.g., Saquinavir) mimicking the Phe-Pro cleavage site. wikipedia.org | The Phenylalanine (Phe) residues could facilitate binding to active sites that recognize aromatic side chains. |
| Allosteric Regulation | Binding of a modulator to a site other than the active site causes a conformational change that alters the enzyme's activity. nih.govkhanacademy.org | Trifluoroacetic acid (TFA) can act as an allosteric regulator on glycine receptors (GlyR). novoprolabs.com | The peptide's flexible structure could potentially interact with allosteric sites on various enzymes. |
| Exosite Binding | Interaction with specific regions outside the active site that influence the enzyme's activity and function. nih.gov | Regulation of thrombin activity involves interactions at exosites. nih.gov | The defined sequence could allow for specific binding to surface exosites, influencing substrate recognition. |
Fundamental Aspects of Receptor Binding Mechanisms of Peptides
The interaction of a peptide with a protein receptor is a highly specific process governed by a combination of non-covalent forces. These include hydrogen bonds, electrostatic interactions (salt bridges), hydrophobic interactions, and van der Waals forces. nih.govacs.org The specific amino acid sequence and conformation of the peptide dictate the strength and nature of these interactions, leading to selective binding.
A well-studied model for understanding oligopeptide-receptor interactions is the OppA binding protein from Lactococcus lactis, part of an oligopeptide transport system. nih.govpnas.org This receptor is unique in its ability to bind peptides of varying lengths, from four to at least 35 residues. pnas.orgrug.nl The binding mechanism is often described as a "Venus-flytrap" model, where the receptor protein, consisting of two domains connected by a hinge, closes around the peptide ligand, completely enclosing it. pnas.org
Studies on the OppA system reveal several key principles of peptide recognition:
Backbone-Driven Interactions : Hydrogen bonds and Coulombic interactions formed between the peptide's backbone and the binding protein are a primary driving force for binding. nih.gov
Sequence Selectivity : While the backbone provides general affinity, the amino acid side chains confer specificity. For the OppA receptor, hydrophobic residues are generally favored, whereas glycine and proline can lower the binding affinity. pnas.orgrug.nl This is particularly relevant for this compound, which contains both favored (Phe) and less-favored (Gly) residues.
Positional Specificity : In longer peptides binding to OppA, not all positions contribute equally to affinity. For nonameric peptides, the first six residues are enclosed by the protein, while the remaining C-terminal portion interacts with the protein's surface. nih.govpnas.orgnih.gov The central positions (4, 5, and 6) within the binding pocket often exhibit higher selectivity. pnas.orgrug.nl
Hydrophobic and Aromatic Interactions : The strong tendency of phenylalanine residues to participate in molecular interactions is well-documented. The interaction strength is often ordered as Phe-Phe > Ile-Ile > Gly-Gly, confirming the importance of hydrophobic and π-π stacking interactions in molecular recognition and self-assembly. mdpi.comacs.org
These fundamental principles, derived from model systems, allow for predictions about how this compound might interact with protein targets. The two terminal phenylalanine residues could act as anchors, engaging with hydrophobic pockets or aromatic residues on a receptor surface through π-π stacking and hydrophobic forces. The flexible glycine-glycine core could allow the peptide to adopt a conformation necessary for optimal fitting into a binding site.
| Binding Aspect | Description | Governing Forces | Example from Model System (OppA) |
|---|---|---|---|
| Ligand Enclosure | The receptor undergoes a conformational change to close around the peptide ligand. | Hydrogen bonding, van der Waals forces. | "Venus-flytrap" mechanism where the peptide is completely enclosed. nih.govpnas.org |
| Backbone Interaction | A major contribution to binding affinity comes from interactions with the peptide's backbone (amide and carbonyl groups). | Hydrogen bonds, Coulomb interactions. nih.gov | Binding is primarily driven by interactions between the peptide backbone and the protein. nih.gov |
| Side-Chain Specificity | Amino acid side chains interact with specific pockets in the receptor, determining selectivity. | Hydrophobic interactions, electrostatic interactions, hydrogen bonds. | Hydrophobic residues are favored; glycine and proline lower binding affinity. pnas.orgrug.nl |
| Aromatic Interactions | Interactions involving aromatic rings, such as π-π stacking. | van der Waals forces, electrostatic interactions. | Studies on Phe-Phe motifs show strong self-assembly driven by π-π stacking and hydrogen bonding. acs.org |
Self Assembly Properties and Supramolecular Architectures of H Phe Gly Gly Phe Oh
Mechanisms Driving Peptide Self-Assembly
The spontaneous organization of H-Phe-Gly-Gly-Phe-OH into higher-order structures is driven by a combination of weak, non-covalent forces. The specific arrangement of its amino acid residues—two hydrophobic, aromatic groups at the ends and a flexible, hydrophilic-leaning core—creates a molecular architecture primed for assembly under specific environmental conditions. The primary forces at play are a synergistic combination of hydrophobic effects, aromatic stacking, hydrogen bonding, and electrostatic interactions. nih.govbeilstein-journals.orgnih.gov
A dominant driving force for the self-assembly of peptides containing aromatic residues like phenylalanine is the combination of π-π stacking and hydrophobic interactions. frontiersin.orgmdpi.com The phenyl side chains of the terminal Phe residues in this compound are inherently hydrophobic and tend to minimize their exposure to an aqueous environment. This leads to a "hydrophobic collapse," where these groups cluster together. nih.gov
Simultaneously, the planar phenyl rings engage in π-π stacking, an attractive non-covalent interaction between aromatic rings. nih.gov This stacking can occur in parallel or T-shaped arrangements, contributing to the directional and thermodynamic stability of the resulting assembly. rsc.org Studies on other Phe-containing peptides, such as the well-documented diphenylalanine (H-Phe-Phe-OH), confirm that these aromatic interactions are fundamental to the formation of stable, ordered nanostructures. nih.goveie.gr The flexible Gly-Gly linker in this compound allows the terminal Phe residues to orient themselves favorably to maximize these stabilizing interactions, which are crucial for initiating and sustaining the assembly process.
Table 1: Key Non-Covalent Interactions in this compound Self-Assembly
| Interaction Type | Participating Groups | Description | Significance |
|---|---|---|---|
| Aromatic (π-π) Stacking | Phenyl rings of Phenylalanine | Non-covalent interaction between electron clouds of aromatic rings. | Provides directional stability and contributes to the core of the assembly. nih.gov |
| Hydrophobic Interactions | Phenyl rings and peptide backbone | Tendency of non-polar groups to aggregate in aqueous solution to exclude water molecules. | A primary thermodynamic driving force for initial aggregation. nih.govbeilstein-journals.org |
| Hydrogen Bonding | Amide groups (-C=O, -N-H), terminal -NH₃⁺ and -COO⁻ | Directional interaction between a hydrogen atom and an electronegative atom (O or N). | Critical for forming regular secondary structures like β-sheets, which act as the backbone of fibrils. eurekaselect.commdpi.com |
| Electrostatic Forces | Terminal zwitterionic groups (-NH₃⁺ and -COO⁻) | Attraction or repulsion between charged groups (salt bridges). | Influences peptide solubility and the long-range order of assemblies; highly dependent on pH. eie.gracs.org |
| Van der Waals Forces | All atoms | Weak, short-range intermolecular forces arising from temporary fluctuations in electron density. | Contribute to the overall stability and close packing of molecules within the assembly. nih.govbeilstein-journals.org |
While hydrophobic and aromatic forces initiate aggregation, the formation of well-defined, stable nanostructures relies heavily on intermolecular hydrogen bonding. mdpi.com The peptide backbone of this compound contains amide groups that can act as hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive networks of hydrogen bonds between adjacent peptide molecules, leading to the formation of stable secondary structures, most commonly anti-parallel or parallel β-sheets. rsc.orgtandfonline.com In these sheets, peptides are arranged in an extended conformation, stabilized by a regular pattern of hydrogen bonds.
Formation of Supramolecular Nanostructures
The interplay of the driving forces described above leads to the hierarchical assembly of this compound into a variety of supramolecular nanostructures. The process typically begins with the formation of primary structures like β-sheets, which then grow and associate to form more complex architectures.
The most common morphology arising from the self-assembly of short aromatic peptides is the nanofibril. nih.govtandfonline.com These elongated, high-aspect-ratio structures are formed by the stacking of β-sheets. The flexible Gly-Gly linker in this compound can facilitate the necessary conformational arrangements for the peptide to adopt an extended β-strand structure, which then propagates into long fibrils.
In some cases, particularly with peptides dominated by phenylalanine interactions like H-Phe-Phe-OH, these fibrillar or sheet-like structures can curve and close upon themselves to form hollow nanotubes. rsc.orgnih.gov The formation of nanotubes by diphenylalanine is a well-established phenomenon, driven by specific packing arrangements and interactions. mdpi.com Given the presence of two Phe residues, it is plausible that this compound could also form tubular structures under specific conditions, although fibrillar morphologies are generally more common for peptides with flexible linkers.
At sufficiently high concentrations, the self-assembled nanofibrils of this compound can entangle to form a three-dimensional network that immobilizes water molecules, resulting in the formation of a supramolecular hydrogel. researchgate.netfrontiersin.org Hydrogelation is a macroscopic manifestation of nanoscale self-assembly. nih.gov
The mechanism involves the initial formation of fibrils (the gelator) which then interact at junction points to create a stable, porous network. The properties of the resulting hydrogel are dictated by the density and connectivity of this fibrillar network. Key factors influencing gelation include:
Peptide Concentration: A minimum gelling concentration (MGC) is required for the fibrillar network to become extensive enough to trap the solvent. acs.org
Molecular Structure: The balance between hydrophobic (Phe) and hydrophilic (Gly and charged termini) character is crucial. The Gly-Gly spacer provides flexibility, which can aid in the formation of the entangled networks required for gelation. frontiersin.org
Kinetics of Assembly: The speed at which assembly is triggered (e.g., by a rapid pH change) can influence the final properties of the gel, with faster formation often leading to denser, more heterogeneous networks. bath.ac.uk
Table 2: Potential Supramolecular Structures of Self-Assembled this compound
| Nanostructure | Description | Primary Stabilizing Forces |
|---|---|---|
| Nanofibrils | Long, thread-like filaments with diameters on the nanometer scale. | β-sheet formation via hydrogen bonding, π-π stacking. nih.gov |
| Nanotubes | Hollow, cylindrical structures formed from the rolling of peptide sheets. | Aromatic stacking, hydrogen bonding, specific crystalline packing. rsc.orgnih.gov |
| Hydrogels | A 3D network of entangled nanofibrils that immobilizes a large volume of water. | Fibril entanglement, hydrogen bonding with water. researchgate.netnih.gov |
| Spherical Micelles/Vesicles | Globular aggregates, often formed at low concentrations or under specific solvent conditions. | Hydrophobic collapse. rsc.orgmdpi.com |
Environmental Factors Affecting Self-Assembly Processes
The self-assembly of this compound is not static but is a dynamic process highly sensitive to the surrounding environment. Changes in external conditions can be used to control the initiation, morphology, and stability of the resulting supramolecular structures.
pH: This is one of the most critical factors. The charge state of the N-terminal amine (pKa ~9-10) and C-terminal carboxylic acid (pKa ~2-3) is dictated by the solution pH. At very low or high pH, the peptide will carry a net positive or negative charge, respectively, leading to electrostatic repulsion that can inhibit assembly and increase solubility. bath.ac.uk Near the isoelectric point, the zwitterionic form dominates, promoting assembly through electrostatic attractions and reduced solubility. Thus, a change in pH is a common trigger for inducing gelation. acs.orgmdpi.com
Ionic Strength: The addition of salts can screen electrostatic interactions. This can either promote assembly by reducing repulsion between like charges or disrupt it by interfering with stabilizing salt bridges. The specific effect depends on the salt concentration and the initial pH. mdpi.com
Solvent: The polarity of the solvent significantly impacts hydrophobic interactions. In highly polar solvents like water, hydrophobic collapse is a strong driving force. The introduction of organic co-solvents can weaken these interactions, potentially altering or preventing self-assembly. mdpi.combath.ac.uk Some fluorinated alcohols, like hexafluoroisopropanol (HFIP), are known to break down aggregated structures and favor helical conformations, and are often used to prepare a monomeric peptide solution before triggering assembly by dilution with water. mdpi.com
Temperature: Temperature can affect multiple factors, including hydrophobic interactions, solubility, and the kinetics of assembly. For many peptide systems, hydrogels are thermo-reversible; heating can provide enough energy to break the non-covalent bonds holding the network together, leading to a gel-to-sol transition. mdpi.com
Table 3: Summary of Environmental Factors and Their Effects on Self-Assembly
| Factor | Effect on Driving Forces | Typical Outcome |
|---|---|---|
| pH | Alters charge on termini, affecting electrostatic interactions and solubility. | Can trigger or dissolve assemblies; controls hydrogel formation. acs.org |
| Ionic Strength | Screens electrostatic charges. | Modulates the stability and morphology of nanostructures. mdpi.com |
| Solvent Polarity | Modifies the strength of hydrophobic interactions. | Can induce different morphologies or prevent assembly. mdpi.combath.ac.uk |
| Temperature | Affects solubility, kinetics, and stability of non-covalent bonds. | Can induce phase transitions (e.g., gel-sol) and affect fibril formation. mdpi.com |
Solvent Effects and Dielectric Environment
The solvent environment plays a critical role in modulating the self-assembly of peptides by influencing the strength of noncovalent interactions. researchgate.net The choice of solvent can dictate the final morphology of the assembled nanostructures. frontiersin.org
The solubility and assembly of this compound are significantly influenced by the dielectric constant of the surrounding medium. In aqueous solutions, the strong hydrophobic effect drives the phenylalanine residues to cluster together, minimizing their contact with water and promoting the formation of a stable core. This is often complemented by π-π stacking between the phenyl rings, which further stabilizes the assembly. frontiersin.org The peptide backbone can then form intermolecular hydrogen bonds, leading to the formation of extended structures like nanofibers or tapes. acs.org
In contrast, in less polar organic solvents, the hydrophobic effect is weakened. However, hydrogen bonding can become a more dominant force, potentially leading to different types of aggregates. Studies on related peptides, such as Boc-Phe-Phe-OH, have shown a transition from tubular structures in aqueous solutions to spherical aggregates in the presence of ethanol, demonstrating the profound impact of the solvent on the final architecture. rsc.org The dielectric environment affects electrostatic interactions, which, although less dominant in this uncharged peptide at neutral pH, can be influenced by the protonation state of the termini.
Table 1: Influence of Solvent Properties on this compound Self-Assembly
| Solvent Property | Effect on Interaction | Likely Outcome for Self-Assembly |
|---|---|---|
| High Polarity (e.g., Water) | Strengthens hydrophobic interactions and π-π stacking. | Promotes formation of ordered, elongated nanostructures (e.g., fibrils, ribbons) to sequester hydrophobic Phe residues. acs.orgfrontiersin.org |
| Lower Polarity (e.g., Ethanol/Water mixtures) | Weakens hydrophobic effect; may alter hydrogen bonding patterns. | Can lead to different morphologies, such as spherical or vesicular structures. rsc.org |
| Hydrogen Bond Donating/Accepting Capacity | Competes with intermolecular peptide hydrogen bonds. | High concentrations of solvents like DMSO may disrupt β-sheet formation and inhibit fibrous assembly. |
| Dielectric Constant | Modulates the strength of electrostatic interactions between peptide termini. | Affects the initial association and long-range order of the assemblies. |
pH and Ionic Strength Modulations
The self-assembly of this compound is highly sensitive to changes in pH and ionic strength, as these factors directly influence the electrostatic charges on the peptide. researchgate.net The peptide possesses a free N-terminal amine group (pKa ~7.6-8.4) and a free C-terminal carboxylic acid group (pKa ~3.0-3.5). The protonation state of these termini dictates the net charge of the peptide and the potential for electrostatic repulsion or attraction.
At low pH (pH < 3.0): The N-terminus is protonated (-NH₃⁺) and the C-terminus is neutral (-COOH), resulting in a net positive charge. Electrostatic repulsion between peptides would hinder extensive self-assembly.
At physiological pH (pH ~7.4): The peptide exists as a zwitterion, with a protonated N-terminus (-NH₃⁺) and a deprotonated C-terminus (-COO⁻). This neutrality can facilitate self-assembly, as repulsive forces are minimized, allowing hydrophobic and hydrogen bonding interactions to dominate. researchgate.net
At high pH (pH > 8.5): The N-terminus is neutral (-NH₂) and the C-terminus is deprotonated (-COO⁻), resulting in a net negative charge and subsequent electrostatic repulsion that would again disfavor assembly.
Ionic strength also plays a crucial modulatory role. The addition of salt to the solution can screen electrostatic repulsions, particularly at low or high pH, thereby promoting the aggregation and self-assembly of the peptide molecules. rsc.org For some self-assembling peptide systems, an increase in ionic strength has been shown to accelerate the rate of hydrogel formation and increase the stiffness of the resulting material. rsc.org
Table 2: Effect of pH on the Ionization State of this compound
| pH Range | N-Terminus State | C-Terminus State | Net Charge | Impact on Self-Assembly |
|---|---|---|---|---|
| < 3.0 | Protonated (-NH₃⁺) | Neutral (-COOH) | Positive (+) | Inhibited by electrostatic repulsion. |
| 3.5 - 7.5 | Protonated (-NH₃⁺) | Deprotonated (-COO⁻) | Neutral (Zwitterionic) | Favorable; driven by hydrophobic and H-bond interactions. researchgate.net |
| > 8.5 | Neutral (-NH₂) | Deprotonated (-COO⁻) | Negative (-) | Inhibited by electrostatic repulsion. |
Exploration in Biomaterial Design for Research Applications
The ability of short peptides like this compound to self-assemble into ordered nanostructures makes them attractive building blocks for the bottom-up design of novel biomaterials. beilstein-journals.orgchemimpex.com These materials are often biocompatible and biodegradable, breaking down into natural amino acids. jpt.com The resulting structures, such as hydrogels, can mimic the native extracellular matrix (ECM), providing a three-dimensional environment for biological studies. jpt.commdpi.com
The sequence of this compound, with its combination of hydrophobic and flexible residues, allows for the potential creation of biomaterials with tailored properties. By controlling the self-assembly conditions (e.g., pH, solvent, temperature), it is possible to tune the morphology, mechanical strength, and porosity of the resulting material. rsc.orgnih.gov This tunability is essential for designing materials for specific research applications, such as creating environments that mimic either soft or stiff tissues.
Peptide Scaffolding for In Vitro Studies
One of the most promising applications of self-assembling peptides is in the creation of hydrogel scaffolds for three-dimensional (3D) cell culture. mdpi.com These scaffolds provide a more physiologically relevant environment for cells compared to traditional 2D plastic surfaces, allowing for the study of cell behaviors such as proliferation, migration, and differentiation in a context that more closely resembles living tissue. mdpi.comnih.gov
While research specifically utilizing this compound as a scaffold is not extensively documented, the principles derived from similar peptides are directly applicable. A hydrogel formed from this peptide would create a nanofibrous network capable of entrapping large amounts of water, similar to the native ECM. jpt.com The properties of this scaffold could be finely tuned:
Mechanical Stiffness: Can be modulated by peptide concentration and ionic strength to match that of specific tissues, influencing cell fate and behavior. rsc.org
Porosity: The pore size of the hydrogel network, determined by the density of the peptide fibers, is critical for nutrient and oxygen diffusion to the encapsulated cells. researchgate.net
Bio-functionality: The peptide sequence can be further modified to include bioactive motifs, such as the Arginine-Glycine-Aspartic acid (RGD) sequence, to promote specific cell adhesion and signaling. nih.gov
For instance, studies with related self-assembling peptides have demonstrated their ability to support the growth and osteogenic differentiation of progenitor cells, indicating their potential for use in bone tissue engineering research. mdpi.com The peptide H-Phe-Gly-Gly-OH has been used to demonstrate selective molecular recognition on a resin, a principle that could be applied to create scaffolds with specific binding sites for growth factors or other signaling molecules, thereby creating highly controlled microenvironments for in vitro cell studies. researchgate.net
Biostability and Degradation Pathways of H Phe Gly Gly Phe Oh
Chemical Stability under Diverse Environmental Conditions
Peptides are susceptible to non-enzymatic degradation, primarily through hydrolysis of their amide bonds. The rate of this degradation is highly dependent on environmental factors, most notably pH.
The stability of peptide bonds is significantly influenced by pH. alliedacademies.orgresearchgate.net In general, peptide hydrolysis is catalyzed by both acid and base. At extreme pH values, the peptide bonds of H-Phe-Gly-Gly-Phe-OH are expected to be more susceptible to cleavage. The rate of hydrolysis typically follows a U-shaped curve with respect to pH, exhibiting maximum stability in the mildly acidic to neutral pH range.
Under acidic conditions (low pH), the primary mechanism is direct acid-catalyzed hydrolysis of the amide bonds. Conversely, under alkaline conditions (high pH), hydrolysis proceeds via a base-catalyzed mechanism. The specific rates are also influenced by the nature of the adjacent amino acid side chains. Certain peptide sequences can undergo pH-dependent isomerization, often via a succinimide (B58015) intermediate, which can lead to degradation or altered conformation. tandfonline.com While specific kinetic data for this compound is not extensively documented in public literature, the general principles of peptide hydrolysis suggest its stability would be compromised outside a neutral pH range. The process can also be influenced by the presence of metal ions, which can catalyze hydrolysis in a pH-dependent manner. google.comgoogle.comacs.org
Table 1: Predicted pH-Dependent Stability of this compound
| pH Range | Predicted Stability | Dominant Hydrolysis Mechanism |
|---|---|---|
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | High | Minimal hydrolysis |
| 6 - 8 | Moderate to High | Near optimal stability, potential for metal-ion catalysis |
| > 8 | Low | Base-catalyzed hydrolysis |
Enzymatic Degradation Mechanisms in Model Systems
In biological environments, the primary route of peptide degradation is through the action of proteases. The sequence of this compound contains several potential recognition sites for these enzymes.
The presence of Phenylalanine (Phe) residues at both the N- and C-termini makes this compound a potential substrate for several endopeptidases that preferentially cleave at the C-terminal side of large hydrophobic residues.
Chymotrypsin (B1334515): This digestive enzyme is well-known for cleaving peptide bonds adjacent to aromatic amino acids like Phenylalanine. Therefore, it is highly probable that chymotrypsin would cleave the peptide after the internal Phe residue, if it were present. In the context of this compound, cleavage would likely occur after the first Phe, breaking the Phe-Gly bond. Studies on polymers containing both Phenylalanine and Glycine (B1666218) have shown that chymotrypsin can cause degradation, with the rate being dependent on the Phe/Gly ratio. oup.com
Neprilysin (Neutral Endopeptidase 24.11): This metalloendopeptidase is crucial in the degradation of various signaling peptides. Its specificity includes the cleavage of bonds involving hydrophobic residues, and it is known to cleave the Gly-Phe bond in opioid peptides. uniprot.org This suggests a potential cleavage site between Gly³ and Phe⁴ in the this compound sequence.
Cathepsins and Lysosomal Enzymes: Research on polymeric drug conjugates using similar peptide linkers, such as Gly-Phe-Gly-Gly, has demonstrated cleavage by lysosomal enzymes and cathepsin B. capes.gov.br This indicates that this compound could be susceptible to degradation within the lysosomal compartments of cells.
Other Proteases: Enzymes with specificities similar to pepsin or certain matrix metalloproteinases might also recognize and cleave the peptide, particularly at sites involving the Phe residues, such as the Phe-Phe bond in related peptide sequences. nih.govacs.org
Table 2: Potential Enzymatic Cleavage Sites in this compound
| Enzyme | Potential Cleavage Site | Sequence Context |
|---|---|---|
| Chymotrypsin | Phe¹ - Gly² | Cleavage after aromatic residues oup.com |
| Neprilysin | Gly³ - Phe⁴ | Known to cleave Gly-Phe bonds in other peptides uniprot.org |
| Cathepsin B / Lysosomal Enzymes | Multiple sites | Known to degrade similar Gly-Phe containing sequences capes.gov.br |
| Fibronectin-Gelatinase | Phe¹ - Gly² | Has been shown to cleave Phe-Phe bonds, suggesting affinity for Phe nih.gov |
Aromatic Residues: The two Phenylalanine residues are the primary determinants of the peptide's susceptibility to enzymes like chymotrypsin and neprilysin. oup.comuniprot.org These bulky, hydrophobic side chains are key recognition motifs for the active sites of many proteases. rsc.org
Glycine-Glycine Motif: The central Gly-Gly sequence imparts significant conformational flexibility to the peptide backbone. vulcanchem.com This flexibility can either facilitate or hinder enzymatic degradation. It may allow the peptide to adopt a conformation that fits readily into an enzyme's active site, thereby increasing the rate of cleavage.
Termini: The free N-terminus (amine group) and C-terminus (carboxylic acid group) mean the peptide is also susceptible to exopeptidases (aminopeptidases and carboxypeptidases), which cleave amino acids sequentially from the ends.
Strategies for Enhancing Peptide Stability in Research Applications
Given the inherent instability of peptides, several strategies have been developed to protect them from degradation, thereby prolonging their half-life in experimental systems. alliedacademies.orgcsic.es
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases. researchgate.net These modifications remove the terminal charges, which can also sometimes improve cell permeability.
Amino Acid Substitution: Replacing the natural L-amino acids with their D-isomers at or near a cleavage site can confer significant resistance to proteolysis, as most proteases are stereospecific for L-amino acids. researchgate.netbiosynth.com
Cyclization: Linking the N- and C-termini to form a cyclic peptide dramatically increases stability by reducing conformational flexibility and making it a poor substrate for many proteases. biosynth.com
Polymer Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) can shield the peptide from enzymatic attack. biosynth.com
Table 3: Common Strategies for Enhancing Peptide Stability
| Strategy | Mechanism | Applicability to this compound |
|---|---|---|
| N-terminal Acetylation | Blocks aminopeptidase (B13392206) activity | High; protects the N-terminal Phe¹ |
| C-terminal Amidation | Blocks carboxypeptidase activity | High; protects the C-terminal Phe⁴ |
| D-Amino Acid Substitution | Creates protease-resistant stereochemistry | High; substituting L-Phe with D-Phe at position 1 or 4 would inhibit cleavage |
| N-methylation | Steric hindrance at the peptide bond | Moderate; methylation at the Phe-Gly or Gly-Phe bond could reduce cleavage |
| Cyclization | Conformational constraint and blockage of termini | High; creates a cyclic peptide resistant to most proteases |
Computational Approaches in the Study and Rational Design of H Phe Gly Gly Phe Oh
Molecular Modeling and Simulation Techniques for Structure and Dynamics
Molecular modeling and simulation are powerful tools for investigating the conformational landscape and dynamic behavior of H-Phe-Gly-Gly-Phe-OH. These techniques provide a bridge between the peptide's sequence and its three-dimensional structure and function.
Prediction of Solution and Solid-State Conformations
The conformational possibilities of the this compound molecule have been explored using theoretical conformational analysis. beu.edu.azbsu.edu.az This involves calculating the potential energy of the system as a sum of non-valent, electrostatic, and torsion interactions, as well as hydrogen bonding. beu.edu.az For this tetrapeptide, which contains 57 atoms and 15 variable dihedral angles, over 150 conformations have been calculated, belonging to 64 main chain forms and 8 possible shapes. beu.edu.azbsu.edu.az Energy minimization of these conformations reveals a significant energy differentiation, with low-energy structures often exhibiting folded or half-folded backbones. beu.edu.az In these conformations, the side chains of the Phenylalanine residues play a crucial role in stabilizing the structure through effective interactions. beu.edu.azbsu.edu.az
In the solid state, the crystal structure of this compound has been determined from powder X-ray diffraction data. acs.orgacs.orgresearchgate.net This method is particularly useful when suitable single crystals for diffraction experiments are not available. researchgate.net The solid-state structure reveals interesting features, including hydrogen-bonded ribbons of molecules analogous to an anti-parallel β-sheet and a double helix formed by hydrogen-bonded chains through the terminal groups of the molecules. researchgate.netmpg.de Computational methods, such as those employing the genetic algorithm technique, have been instrumental in solving the crystal structure from powder data. researchgate.net
Theoretical conformational analysis has been performed in a fragmentary manner, starting with the conformational properties of the constituent monopeptides and building up to the full tetrapeptide. bsu.edu.az The study of the tripeptide Phe-Gly-Gly laid the groundwork for understanding the larger molecule. bsu.edu.az The analysis of this compound identified folded and half-folded backbone structures as being low in energy. beu.edu.az These folded forms facilitate favorable interactions between different parts of the peptide backbone and the side chains. beu.edu.az
| Residue | Shape (Conformation) eff (B11 R R R11) | Shape (Conformation) efe (B21 B L B11) | Shape (Conformation) fff (B11 L P B11) | Shape (Conformation) fee (B11 P L B11) |
| Phe 1 | -67 161 176 | -71 156 179 | -80 166 179 | -85 163 179 |
| Gly 2 | -90 -69 180 | 79 -82 178 | -90 -69 179 | 79 -82 179 |
| Gly 3 | -76 100 179 | -76 100 179 | -76 100 179 | -76 100 179 |
| Phe 4 | 80 160 179 | -80 160 179 | 80 160 179 | -80 160 179 |
| Relative Energy (kcal/mol) | 0.0 | 0.8 | 1.5 | 2.3 |
| Data sourced from theoretical conformational analysis studies. beu.edu.az |
Simulation of Peptide-Ligand Binding Dynamics
The tetrapeptide sequence Phe-Gly-Gly-Phe is notably the N-terminal fragment of nociceptin (B549756)/orphanin FQ (N/OFQ), a ligand for the NOP receptor, which is implicated in pain modulation. nih.govresearchgate.netmdpi.com Computational studies have been employed to understand the binding of N/OFQ and its analogs to the NOP receptor. nih.govresearchgate.net Homology models of the NOP receptor have been used to simulate the binding of peptides containing the Phe-Gly-Gly-Phe motif. nih.govresearchgate.net
Molecular dynamics simulations suggest that the N-terminal Phe-Gly-Gly-Phe tetrapeptide of N/OFQ penetrates deep into the binding pocket of the NOP receptor in a straight conformation. nih.govresearchgate.net A key interaction identified in these simulations is a charge interaction between the N-terminal amine of the peptide and an aspartate residue (Asp130) in the receptor. nih.govresearchgate.net These computational insights are crucial for understanding the initial recognition and binding events that lead to receptor activation. researchgate.net The study of peptide-ligand binding dynamics is essential for designing novel agonists and antagonists for the NOP receptor. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Intermolecular Forces
Quantum chemical calculations provide a detailed understanding of the electronic structure and the nature of intermolecular forces that govern the behavior of this compound. usda.gov These methods can accurately compute interaction energies and break them down into fundamental components such as electrostatic, exchange, induction, and dispersion forces. usda.gov
For peptides, fragmentation patterns in mass spectrometry can be rationalized through quantum chemical calculations. researchgate.netresearchgate.netresearchgate.net While specific quantum chemical studies focusing solely on the electronic structure of isolated this compound are not extensively detailed in the provided results, the principles of such calculations are well-established for peptides. researchgate.netresearchgate.netresearchgate.net The phenylalanine residues, with their aromatic rings, are expected to contribute significantly to the electronic properties and engage in π-π stacking and cation-π interactions, which are critical for both conformation and intermolecular recognition. nih.gov The glycine (B1666218) residues provide conformational flexibility, allowing the peptide to adopt various shapes to optimize these interactions. The interplay between the rigid aromatic groups and the flexible glycine linkers is a key aspect of its molecular design.
Rational Peptide Design Based on Computational Insights
The knowledge gained from computational studies of this compound can be leveraged for the rational design of new peptides with specific functions.
Structure-Activity Relationship (SAR) Derivation for Fundamental Interactions
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For peptides like this compound, computational approaches can help in deriving SAR for fundamental interactions. mdpi.comnih.gov By systematically modifying the peptide sequence, for instance through alanine (B10760859) scanning, and evaluating the binding affinity and activity, the importance of each residue can be assessed. mdpi.comnih.gov
Computational modeling can then be used to hypothesize the reasons for observed changes in activity, such as alterations in the ligand's electrostatic surface properties or specific ligand-receptor interactions. nih.govacs.org For example, in the context of designing anti-influenza peptides, computational studies identified key interactions between tetrapeptides and hemagglutinin, guiding the design of more potent inhibitors. mdpi.comnih.gov Although not directly about this compound, these studies exemplify the methodology. The core His-Phe-Arg-Trp sequence in melanocortin agonists, which shares the Phe residue, has been extensively studied using similar computational SAR approaches. acs.org
De Novo Design Principles for Functional Peptides
De novo design involves creating novel peptide sequences with desired structures and functions from scratch. nih.gov The principles learned from studying peptides like this compound can inform these design efforts. The balance of hydrophobic and flexible residues is a key design principle. nih.gov The tendency of Phe-Gly-Gly-Phe to form specific secondary structures like β-turns and sheets can be exploited in the design of larger, more complex protein architectures. researchgate.netresearchgate.net
Computational tools can be used to generate and screen virtual libraries of peptides based on a template like this compound. researchgate.net For instance, a virtual library of enkephalin-like peptides was screened computationally to predict their antiproliferative activity, leading to the synthesis of promising candidates. researchgate.net The conformational properties and intermolecular interactions of tetrapeptides, as revealed by molecular dynamics simulations, are critical for understanding and predicting the material properties of peptide condensates, which has implications for designing functional biomaterials. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Insights into H-Phe-Gly-Gly-Phe-OH Research
Research into this compound has primarily highlighted its role as a versatile building block in peptide and medicinal chemistry. The presence of two phenylalanine residues provides hydrophobic and aromatic characteristics, which can be crucial for molecular interactions, while the glycine (B1666218) residues offer conformational flexibility.
Academically, this compound is recognized for its utility in several areas:
Peptide Synthesis and Drug Development: The tetrapeptide serves as a fundamental component in the synthesis of more complex peptides. chemimpex.com Its structure is valuable in constructing peptide-based drugs, where specific sequences are designed to interact with biological targets. chemimpex.com The incorporation of phenylalanine residues can facilitate interactions with hydrophobic pockets in proteins.
Biochemical Probes: It is employed in studies of protein-protein interactions and enzyme activity. chemimpex.com The defined sequence of this compound allows researchers to probe the binding specificities and catalytic mechanisms of various enzymes.
Antibody-Drug Conjugates (ADCs): The related tripeptide H-Gly-Gly-Phe-OH is utilized as a cleavable linker in ADCs, and by extension, tetrapeptides like this compound are explored for similar applications. medchemexpress.comchemicalbook.com These linkers are designed to be stable in circulation but are cleaved by specific enzymes, such as cathepsins, within tumor cells to release a cytotoxic payload. The protected form, Boc-Gly-Gly-Phe-Gly-OH, is also noted as a protease-cleavable linker for ADCs. medchemexpress.com
Self-Assembly: While specific studies on the self-assembly of this compound are not extensively documented, the presence of aromatic residues suggests a propensity for self-assembly into nanostructures through π-π stacking interactions. vulcanchem.com This is a characteristic observed in other phenylalanine-containing short peptides, which can form structures like nanotubes and vesicles. frontiersin.org The protected tetrapeptide Boc-Gly-Gly-Phe-Gly-OH is explicitly mentioned as a self-assembling N- and C-protected tetrapeptide. medchemexpress.com
Below is a table summarizing the key research applications of this compound and its protected analogue.
| Research Application | Compound | Key Insights |
| Peptide Synthesis | H-Phe-Gly-Gly-OH | Building block for more complex peptides. chemimpex.com |
| Drug Development | H-Phe-Gly-Gly-OH | Used in designing peptide-based drugs with potential for improved specificity. chemimpex.com |
| Antibody-Drug Conjugates | H-Gly-Gly-Phe-OH, Boc-Gly-Gly-Phe-Gly-OH | Acts as a protease-cleavable linker. medchemexpress.comchemicalbook.commedchemexpress.com |
| Biochemical Research | H-Phe-Gly-Gly-OH | Employed to study protein interactions and enzyme activity. chemimpex.com |
| Self-Assembly/Nanotechnology | Boc-Gly-Gly-Phe-Gly-OH | Capable of self-assembly. medchemexpress.com |
Emerging Methodologies and Techniques Applicable to Tetrapeptide Studies
The study of tetrapeptides like this compound is continually advancing through the development of new and refined methodologies for their synthesis, purification, and characterization.
Synthesis:
Solid-Phase Peptide Synthesis (SPPS): This remains the cornerstone of peptide synthesis, allowing for the efficient and controlled assembly of peptide chains on a solid support. researchgate.net Recent advancements include:
Microwave-Assisted SPPS: The use of microwave irradiation can accelerate coupling and deprotection steps, significantly reducing synthesis time. researchgate.net
Micro-flow Technology: Continuous flow reactors offer advantages in terms of speed, efficiency, and automation of peptide synthesis. nii.ac.jp
Sustainable ("Green") Chemistry Approaches: Efforts are being made to reduce the environmental impact of SPPS by minimizing solvent waste, for instance, through in-situ Fmoc removal protocols. tandfonline.com
Analysis and Characterization:
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for determining the amino acid sequence of peptides. utm.mxcapes.gov.br Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are routinely used to analyze peptides. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. uzh.chresearchgate.net Two-dimensional NMR techniques like COSY, TOCSY, and NOESY are used to assign proton resonances and determine spatial proximities between atoms. nih.govunion.edu Pulsed field gradient NMR can be used to measure translational diffusion constants, providing insights into peptide size and aggregation. acs.org
Computational Modeling: Molecular mechanics and quantum chemical calculations are increasingly used to predict the conformational preferences of peptides. nih.govcsic.es These computational studies complement experimental data from NMR and other spectroscopic techniques to provide a more complete picture of peptide structure and dynamics.
The following table outlines some of the advanced techniques applicable to the study of this compound.
| Technique | Application | Key Advantages |
| Microwave-Assisted SPPS | Synthesis | Reduced reaction times. researchgate.net |
| Micro-flow SPPS | Synthesis | High speed, efficiency, and automation. nii.ac.jp |
| Tandem Mass Spectrometry (MS/MS) | Sequencing | Unambiguous determination of amino acid sequence. utm.mxcapes.gov.br |
| 2D NMR Spectroscopy | Structural Analysis | Detailed conformational analysis in solution. uzh.chunion.edu |
| Computational Modeling | Structural Prediction | Prediction of stable conformers and energetic preferences. nih.govcsic.es |
Unexplored Fundamental Questions and Future Research Trajectories for this compound
Despite its utility, many fundamental aspects of this compound remain to be explored, opening up several avenues for future research.
Unexplored Questions:
Detailed Conformational Landscape: What are the predominant solution-state conformations of this compound under different solvent conditions and pH values? How does the interplay between the flexible glycine residues and the bulky phenylalanine residues dictate its structural preferences?
Self-Assembly Mechanisms: Under what specific conditions does this compound self-assemble into ordered nanostructures? What are the morphologies of these assemblies, and what are the primary driving forces (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions)?
Biological Activity Profile: Beyond its role as a synthetic building block, does this compound possess intrinsic biological activities? For instance, could it modulate enzyme activity, interact with cell surface receptors, or exhibit antimicrobial or antioxidant properties? frontiersin.orgnih.gov
Structure-Activity Relationships: How do modifications to the sequence, such as substituting L-phenylalanine with D-phenylalanine or other amino acids, affect its physicochemical properties and potential biological functions? vulcanchem.com
Future Research Trajectories:
Advanced Structural Characterization: A comprehensive study combining high-resolution NMR spectroscopy, X-ray crystallography (if suitable crystals can be obtained), and advanced computational simulations would provide a detailed atomic-level understanding of the structure and dynamics of this compound.
Nanomaterial Development: Investigating the controlled self-assembly of this compound and its derivatives could lead to the development of novel biomaterials for applications in drug delivery, tissue engineering, and biosensing. frontiersin.org
Bioactivity Screening: A systematic screening of this compound against a panel of biological targets could uncover previously unknown pharmacological activities. mdpi.comnih.gov
Development of Novel ADCs and Peptide-Drug Conjugates: Further exploration of this compound and related sequences as linkers in ADCs could lead to more effective and safer cancer therapies. This includes optimizing the cleavage site for specific tumor-associated proteases.
The continued investigation into this compound, powered by emerging technologies, promises to yield deeper insights into the fundamental principles of peptide science and may unlock new applications in biotechnology and medicine. researchgate.net
Q & A
Q. How to ensure compliance with regulatory guidelines when conducting preclinical studies on this compound?
- Methodological Answer : Follow ICH S7A guidelines for safety pharmacology. Submit protocols to institutional animal care committees (IACUC) for ethical approval. Include detailed toxicity assessments (e.g., maximum tolerated dose, organ histopathology) in study reports. For human-derived samples, adhere to HIPAA/GDPR standards for data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
